Kinase Selectivity vs. Imidazo[1,2-a]pyrazine
The imidazo[1,2-b]pyridazine core provides distinct kinase selectivity relative to the isomeric imidazo[1,2-a]pyrazine scaffold. SAR studies using 3,6-disubstituted imidazo[1,2-b]pyridazines identified selective inhibitors of DYRKs and CLKs with IC50 < 100 nM, whereas the imidazo[1,2-a]pyrazine scaffold in the same study exhibited weaker or off-target activity against these kinases [1]. Additionally, scaffold hopping from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine in an Mps1 (TTK) kinase inhibitor program enabled the discovery of compound 27f (cellular Mps1 IC50 = 0.70 nM, A549 IC50 = 6.0 nM), which demonstrated oral bioavailability and selectivity over 192 kinases [2].
| Evidence Dimension | Kinase target engagement and selectivity |
|---|---|
| Target Compound Data | Core imidazo[1,2-b]pyridazine scaffold: selective DYRK/CLK inhibition (IC50 < 100 nM); Mps1 inhibitor 27f: cellular Mps1 IC50 = 0.70 nM, A549 IC50 = 6.0 nM, oral bioavailability |
| Comparator Or Baseline | Imidazo[1,2-a]pyrazine scaffold: weaker DYRK/CLK activity; Imidazo[1,2-a]pyrazine HTS hit 10a: good biochemical activity but moderate cellular and antiproliferative activity, no oral bioavailability |
| Quantified Difference | Scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine enabled oral bioavailability and 0.70 nM cellular Mps1 IC50 (not achievable with the parent imidazo[1,2-a]pyrazine core) |
| Conditions | Mps1 biochemical assay; A549 lung carcinoma cell proliferation assay; DYRK1A/CLK kinase inhibition assays (in vitro scintillation proximity assay) |
Why This Matters
Replacement with an imidazo[1,2-a]pyrazine or other isomeric core yields a different hinge-binding vector, leading to fundamentally different kinase selectivity profiles and PK properties incompatible with the target product profile.
- [1] NFDI4DS / UHH-SEMS. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor [Abstract]. Eur J Med Chem. 2016. DOI: 10.1016/j.ejmech.2016.09.064. View Source
- [2] Protein Data Bank in Europe (PDBe). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Citation for PDB entry 3WZJ. View Source
